molecular formula C14H15ClFN3O B2663650 [4-(Chloroacetyl)piperazin-1-yl](4-fluorophenyl)acetonitrile CAS No. 923230-33-5

[4-(Chloroacetyl)piperazin-1-yl](4-fluorophenyl)acetonitrile

Cat. No.: B2663650
CAS No.: 923230-33-5
M. Wt: 295.74
InChI Key: DYGLZTYBUDFDHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroacetyl)piperazin-1-ylacetonitrile typically involves the reaction of piperazine with chloroacetyl chloride, followed by the introduction of the 4-fluorophenyl acetonitrile group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-(Chloroacetyl)piperazin-1-ylacetonitrile is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and as a tool in biochemical assays .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 4-(Chloroacetyl)piperazin-1-ylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The fluorophenyl acetonitrile moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 4-(Chloroacetyl)piperazin-1-ylacetonitrile
  • 4-(Chloroacetyl)piperazin-1-ylacetonitrile
  • 4-(Chloroacetyl)piperazin-1-ylacetonitrile

Uniqueness: The presence of the fluorophenyl group in 4-(Chloroacetyl)piperazin-1-ylacetonitrile distinguishes it from other similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(4-fluorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c15-9-14(20)19-7-5-18(6-8-19)13(10-17)11-1-3-12(16)4-2-11/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLZTYBUDFDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C#N)C2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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